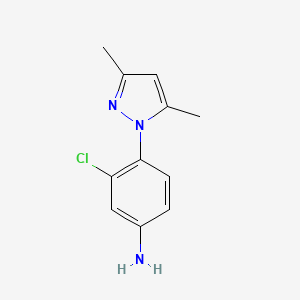

3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a chloro-substituted aniline moiety linked to a dimethylpyrazole ring, making it a valuable scaffold for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Coupling with aniline: The final step involves coupling the chloro-substituted pyrazole with aniline under conditions that promote nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.

Análisis De Reacciones Químicas

Diazotization and Azo Coupling

The primary amine group (-NH₂) on the aniline ring undergoes diazotization in acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), forming a reactive diazonium intermediate. This intermediate participates in azo coupling reactions with electron-rich aromatic compounds, yielding brightly colored azo derivatives.

Example Reaction:

Reaction with β-naphthol in alkaline medium produces azo-linked products.

Conditions:

-

0.01 mol compound, 0.015 mol hydrazine hydrate, glacial acetic acid, reflux for 4–5 hours .

Product Characterization: -

¹H NMR (CDCl₃): δ 2.66 (s, 6H, CH₃), 7.45–7.43 (d, 2H, Ar-H) .

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the aniline ring acts as a leaving group in nucleophilic substitution reactions.

Example Reaction:

Coupling with 4-chloro-6-methylpyrimidine derivatives under Buchwald-Hartwig conditions (Pd catalyst, ligand, base) .

Conditions:

Coordination with Metal Ions

The pyrazole ring’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable chelates.

Key Features:

-

Ligand Behavior: Pyrazole acts as a bidentate ligand via N1 and N2 atoms.

-

Application: Metal complexes exhibit enhanced antimicrobial and catalytic properties.

Cyclocondensation Reactions

The amine group reacts with carbonyl compounds (e.g., diketones, aldehydes) to form fused heterocycles.

Example Reaction:

Cyclization with pentane-2,4-dione forms pyrazolo[1,5-a]pyrimidines .

Conditions:

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 60–75% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | N-arylated amines | 70–85% |

Electrophilic Substitution

The pyrazole ring’s electron-rich C4 position undergoes nitration or sulfonation.

Nitration Example:

-

Reagents: HNO₃/H₂SO₄, 0–5°C.

-

Product: 4-Nitro-pyrazole derivative.

Acylation of Amine Group

Reaction with acetyl chloride or benzoyl chloride forms N-acylated derivatives.

Conditions:

Oxidation

Controlled oxidation converts the amine to a nitro group using H₂O₂/FeSO₄.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-Biofilm Agents

Recent studies have highlighted the potential of pyrazole derivatives, including 3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, as anti-biofilm agents. A structure-activity relationship (SAR) study identified 4-arylazo-3,5-diamino-1H-pyrazoles as effective in reducing biofilm formation in Pseudomonas aeruginosa. The compound was shown to significantly lower cyclic di-GMP levels, which are crucial for biofilm development. This suggests that modifications to the pyrazole structure can enhance its efficacy as an anti-biofilm agent .

Anticancer Activity

Another promising application of this compound is in anticancer research. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapeutics.

Agricultural Science

Herbicide Development

The compound's structural features make it a candidate for developing new herbicides. Research has indicated that pyrazole derivatives can function as herbicides by inhibiting specific enzymatic pathways in plants. The chlorinated aniline moiety may enhance the herbicidal activity by improving the compound's stability and solubility in plant systems.

Materials Science

Polymer Additives

In materials science, this compound can be utilized as an additive in polymers to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance resistance to degradation under thermal stress, making it valuable for applications in coatings and plastics.

- Biofilm Inhibition Study : A recent study screened a library of compounds and identified several pyrazole derivatives with significant anti-biofilm activity against Pseudomonas aeruginosa. The most potent compounds were further analyzed for their mechanisms of action and potential therapeutic applications .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that modifications to the pyrazole structure led to enhanced cytotoxic effects. This indicates the potential of this compound as a lead compound for developing new anticancer drugs.

Mecanismo De Acción

The mechanism of action of 3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- 3-chloro-4-(3,5-dimethylpyrazol-1-yl)propan-1-amine

- 4-chloro-3,5-dimethylpyrazole

- 3,5-dimethyl-1H-pyrazole

Uniqueness

3-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethylpyrazole groups allows for versatile reactivity and potential for diverse applications in various fields.

Actividad Biológica

3-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and related research findings, focusing on its pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical formula: C11H12ClN3 and a molecular weight of 221.69 g/mol. The structure features a chloro group and a pyrazole moiety, which are significant for its biological activity.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory Activity : Pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study indicated that certain derivatives had an IC50 value significantly lower than standard anti-inflammatory drugs like diclofenac .

- Antitumor Activity : Pyrazole derivatives have also been investigated for their antitumor properties. Research indicates that they can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

- Antibacterial Activity : Some studies suggest that pyrazole compounds possess antibacterial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory potential of various pyrazole derivatives, this compound was tested in a carrageenan-induced rat paw edema model. Results demonstrated a notable reduction in inflammation compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of pyrazole derivatives, including this compound. The study assessed its ability to inhibit the growth of various cancer cell lines. The results showed significant inhibition rates, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Cell Cycle Modulation : It may interfere with cell cycle progression in tumor cells, leading to apoptosis.

Propiedades

IUPAC Name |

3-chloro-4-(3,5-dimethylpyrazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-5-8(2)15(14-7)11-4-3-9(13)6-10(11)12/h3-6H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQHBHZKVGKFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.